molecular formula C11H20N2O B11746197 (S)-N-cyclopentylpiperidine-3-carboxamide

(S)-N-cyclopentylpiperidine-3-carboxamide

Cat. No.: B11746197
M. Wt: 196.29 g/mol
InChI Key: GOEWFDJYJVBHPX-VIFPVBQESA-N
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Description

(S)-N-Cyclopentylpiperidine-3-carboxamide is a chiral piperidine carboxamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of molecules known for their diverse biological activities and potential as scaffolds for developing therapeutic agents. Although specific studies on this exact compound are limited, research on closely related piperidine-3-carboxamide analogues reveals promising research applications. These derivatives have been identified as inducing a senescence-like phenotype in human melanoma A375 cells, presenting a potential strategy for anticancer research . Furthermore, recent studies in 2024 highlight that piperidine-3-carboxamide derivatives can function as potent inhibitors of cathepsin K, a key enzyme in bone resorption, showing anti-osteoporosis potential in vitro and in vivo . Other derivatives of the piperidine-3-carboxamide scaffold have been explored as inhibitors of human platelet aggregation, indicating potential for cardiovascular research . The stereochemistry of the compound, specified as the (S)-enantiomer, is a critical feature that can significantly influence its binding affinity and interaction with biological targets, making it a valuable tool for stereoselective research. Researchers are investigating this and related compounds for their potential across various fields, including oncology, metabolic diseases, and infectious diseases . This compound is supplied for research use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

(3S)-N-cyclopentylpiperidine-3-carboxamide

InChI

InChI=1S/C11H20N2O/c14-11(9-4-3-7-12-8-9)13-10-5-1-2-6-10/h9-10,12H,1-8H2,(H,13,14)/t9-/m0/s1

InChI Key

GOEWFDJYJVBHPX-VIFPVBQESA-N

Isomeric SMILES

C1CCC(C1)NC(=O)[C@H]2CCCNC2

Canonical SMILES

C1CCC(C1)NC(=O)C2CCCNC2

Origin of Product

United States

Significance of Piperidine 3 Carboxamide Core Structures in Bioactive Molecules

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. nih.gov Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. Specifically, the piperidine-3-carboxamide core has been identified as a crucial component in molecules with diverse biological activities.

Research has demonstrated the importance of the piperidine-3-carboxamide moiety in the development of agents with anticancer properties. For instance, a study focused on discovering novel treatments for melanoma identified a hit compound with an N-arylpiperidine-3-carboxamide scaffold that induced a senescence-like phenotype in cancer cells. nih.gov Further investigation revealed that the piperidine-3-carboxamide portion was critical for activity. Modifications to this core, such as changing the substitution pattern to a piperidine-4-carboxamide or reducing the ring size to a pyrrolidine (B122466) or azetidine, resulted in a significant decrease or complete loss of activity. nih.gov

The versatility of the piperidine-3-carboxamide scaffold extends to other therapeutic areas as well. Studies have explored its use in the design of human platelet aggregation inhibitors. nih.gov A detailed structure-activity relationship analysis highlighted that a 3-substituent on the piperidine ring, preferably an amide, was essential for antiplatelet activity. nih.gov This underscores the critical role of the specific arrangement of atoms within the piperidine-3-carboxamide core for interaction with biological targets.

Stereochemical Considerations in S N Cyclopentylpiperidine 3 Carboxamide Derivatives

The " (S)" designation in (S)-N-cyclopentylpiperidine-3-carboxamide refers to the specific three-dimensional arrangement of the atoms at the chiral center on the piperidine (B6355638) ring. This stereochemical configuration is a critical determinant of a molecule's biological activity. The precise orientation of substituents in space dictates how a molecule interacts with its biological target, much like a key fits into a lock.

In drug discovery, it is common for one enantiomer (one of a pair of non-superimposable mirror-image molecules) to exhibit significantly higher therapeutic activity than the other. The "wrong" enantiomer may be inactive or, in some cases, contribute to undesirable side effects. Therefore, controlling the stereochemistry during the synthesis of compounds like this compound is of paramount importance.

The synthesis of stereochemically pure compounds can be a complex process. google.com Medicinal chemists employ various strategies, including the use of chiral starting materials, chiral catalysts, and chiral auxiliaries, to ensure the desired stereoisomer is produced. The development of methods to control the stereochemistry of substituted piperidines is an active area of research, as it allows for the creation of more specific and effective drug candidates. google.com

Overview of Research Directions Involving N Cyclopentylpiperidine 3 Carboxamide Analogs

Strategic Approaches to Piperidine-3-carboxamide Synthesis

The construction of the piperidine-3-carboxamide core relies on established and versatile chemical transformations. Key strategies involve the formation of the piperidine ring itself, followed by or concurrent with the introduction of the carboxamide functionality.

Esterification and Amide Coupling Reactions in Scaffold Construction

A primary and widely employed method for constructing the N-cyclopentylpiperidine-3-carboxamide scaffold involves the formation of an amide bond between a piperidine-3-carboxylic acid derivative and cyclopentylamine (B150401). This approach separates the synthesis into the preparation of the chiral piperidine core and a subsequent coupling step.

The synthesis often commences with a commercially available or synthetically prepared piperidine-3-carboxylic acid, also known as nipecotic acid. The carboxylic acid is typically activated to facilitate the reaction with the amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions. nih.gov The general reaction is outlined below:

Table 1: General Amide Coupling Reaction

Reactant 1Reactant 2Coupling ReagentsProduct
Piperidine-3-carboxylic AcidCyclopentylamineEDCI, HOAtN-cyclopentylpiperidine-3-carboxamide

This method is highly modular, allowing for the synthesis of a wide range of analogs by simply varying the amine coupling partner. acgpubs.org The reaction conditions are generally mild, preserving the stereochemistry at the C3 position of the piperidine ring.

Fragment-Based Synthesis and Elaboration Strategies

Fragment-based drug discovery (FBDD) principles can be applied to the synthesis of N-cyclopentylpiperidine-3-carboxamide and its derivatives. In this approach, the molecule is assembled from smaller, simpler fragments. The piperidine ring itself can be considered a three-dimensional (3D) fragment that can be synthesized and then elaborated. whiterose.ac.uk

One common strategy begins with the hydrogenation of substituted pyridines to generate the piperidine core. whiterose.ac.uk For instance, a pyridine-3-carboxylate ester can be reduced to the corresponding piperidine-3-carboxylate. This ester can then be hydrolyzed to the carboxylic acid and subsequently coupled with cyclopentylamine as described in the previous section. This fragment-based approach allows for the early introduction of substituents on the piperidine ring if substituted pyridines are used as starting materials.

Chiral Synthesis and Stereoselective Preparation of (S)-N-cyclopentylpiperidine-3-carboxamide

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of the (S)-enantiomer of N-cyclopentylpiperidine-3-carboxamide is crucial for its evaluation in biological systems.

A key precursor for this synthesis is (S)-piperidine-3-carboxylic acid. One patented method for obtaining this chiral building block involves the chiral resolution of racemic 3-piperidinecarboxamide or its salt using concentrated hydrochloric acid, which induces hydrolysis with simultaneous resolution. This method provides an efficient route to the enantiomerically pure acid without the need for traditional chiral resolving agents.

Once the (S)-piperidine-3-carboxylic acid is obtained, it can be coupled with cyclopentylamine using standard amide bond formation protocols, as previously described. The stereochemical integrity of the chiral center is generally maintained throughout this process.

Alternatively, asymmetric synthesis strategies can be employed to directly generate the chiral piperidine ring. For example, chiral amines can be used to induce asymmetry in cyclization reactions to form substituted piperidines. rsc.org Another approach involves the asymmetric desymmetrization of meso-cyclic anhydrides to produce enantiomerically pure piperidine carboxylic acid precursors. nih.gov

Table 2: Stereoselective Synthesis of this compound

StepReactantsReagents/ConditionsProduct
1. Chiral ResolutionRacemic 3-piperidinecarboxamideConcentrated HCl(S)-piperidine-3-carboxylic acid hydrochloride
2. Amide Coupling(S)-piperidine-3-carboxylic acid, CyclopentylamineEDCI, HOAt, BaseThis compound

Exploration of Diversification Points on the N-cyclopentylpiperidine-3-carboxamide Scaffold

The N-cyclopentylpiperidine-3-carboxamide scaffold possesses several points for chemical diversification, allowing for the systematic exploration of structure-activity relationships (SAR). These modifications can be introduced to modulate the compound's physicochemical properties and biological activity.

The most readily accessible point of diversification is the nitrogen atom of the piperidine ring. While the parent compound features a cyclopentyl group, a wide variety of substituents can be introduced at this position. This can be achieved by starting with piperidine-3-carboxamide and performing an N-alkylation or N-arylation reaction, followed by coupling with cyclopentylamine. Alternatively, and more commonly, N-substituted piperidine-3-carboxylic acids can be synthesized and then coupled to cyclopentylamine. For example, various alkyl, aralkyl, and aryl groups have been introduced at the N1 position of the piperidine ring in related series. nih.gov

Another key diversification point is the amide nitrogen. While this position is occupied by a cyclopentyl group in the title compound, analogs can be synthesized by coupling (S)-piperidine-3-carboxylic acid with a diverse range of primary and secondary amines.

Further modifications can be made to the piperidine ring itself. By starting with appropriately substituted pyridines, various groups can be introduced at different positions on the piperidine scaffold prior to the amide coupling step. This allows for a comprehensive exploration of the chemical space around the core structure.

Molecular Mechanisms of Action and Biological Target Engagement

Investigation of Specific Protein and Enzyme Targets for N-cyclopentylpiperidine-3-carboxamide Analogs

Research into N-cyclopentylpiperidine-3-carboxamide analogs has revealed a diverse range of protein and enzyme targets, highlighting the versatility of this chemical scaffold.

Derivatives of N-cyclopentylpiperidine-3-carboxamide have been synthesized and evaluated for their inhibitory activity against several key enzymes implicated in various diseases.

Cholinesterases (AChE and BChE): Certain N-benzylpiperidine carboxamide derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov A series of these compounds, where the ester linker of a lead compound was replaced with a more stable amide linker, showed inhibitory activity against AChE. nih.gov For instance, 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide demonstrated an IC50 value of 5.94 ± 1.08 μM against AChE. nih.gov Another study on 1H-indole-5-carboxylic acid amides found that 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid exhibited 30.06% inhibition of BuChE at a concentration of 10 µM. nih.gov The carbamate (B1207046) moiety is a known pharmacophore for cholinesterase inhibition, acting through covalent modification of the enzyme's active site serine. mdpi.com

Thrombin and Factor Xa: While direct inhibition of thrombin and Factor Xa by (S)-N-cyclopentylpiperidine-3-carboxamide itself is not extensively documented in the provided results, related structures are explored for their anticoagulant potential. For example, various carboxamide derivatives are under investigation as Factor Xa inhibitors. Thrombin's cellular actions, which are crucial in thrombosis, can be targeted by nonpeptide antagonists of the Protease-Activated Receptor-1 (PAR-1). nih.gov

Cathepsin K: A series of novel piperidine-3-carboxamide derivatives have been synthesized and identified as potent inhibitors of Cathepsin K, a cysteine protease predominantly involved in bone resorption. nih.gov One of the most active compounds, H-9, displayed an impressive IC50 value of 0.08 µM. nih.gov Cathepsin K's primary role is the degradation of Type I collagen in the bone matrix. mdpi.com The inhibition of this enzyme is a key strategy in the development of treatments for osteoporosis. nih.govmdpi.com

Kinases: Benzothiazolyl piperidine-3-carboxamide derivatives have been designed as multi-target inhibitors of cyclin-dependent kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.net Based on the structure of SNS-032, a known CDK and VEGFR2 inhibitor, novel compounds were developed. researchgate.net In vitro kinase inhibition assays revealed that compounds 3 and 4c were more potent than SNS-032, with IC50 values of 0.026 µM and 0.048 µM, respectively. researchgate.net Additionally, N-benzylated 5-hydroxybenzothiophene-2-carboxamides have been identified as multi-targeted inhibitors of Clk and Dyrk kinases. mdpi.com

Table 1: Enzyme Inhibition by N-cyclopentylpiperidine-3-carboxamide Analogs

Enzyme Analog Structure Inhibition Data (IC50) Reference
Acetylcholinesterase (AChE) 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide 5.94 ± 1.08 μM nih.gov
Butyrylcholinesterase (BChE) 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid 30.06% inhibition at 10 µM nih.gov
Cathepsin K Compound H-9 (a piperidine-3-carboxamide derivative) 0.08 µM nih.gov
CDK2, CDK5, CDK6, VEGFR2 Compound 3 (a benzothiazolyl piperidine-3-carboxamide derivative) 0.026 µM researchgate.net
CDK2, CDK5, CDK6, VEGFR2 Compound 4c (a benzothiazolyl piperidine-3-carboxamide derivative) 0.048 µM researchgate.net

Analogs of N-cyclopentylpiperidine-3-carboxamide have also demonstrated the ability to modulate the function of various receptors.

Cannabinoid Receptors CB1/CB2: The cannabinoid receptors CB1 and CB2, both G-protein-coupled receptors (GPCRs), are significant pharmacological targets. nih.govmedchemexpress.com CB1 is primarily found in the central nervous system, while CB2 is mainly expressed in immune cells. nih.govmedchemexpress.com While direct data on this compound is limited, related carboxamide structures have been explored as cannabinoid receptor modulators. For instance, substituted 1H-indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor. nih.gov The mixed CB1/CB2 receptor agonist CB13 has shown neuroprotective effects in preclinical models. arvojournals.org The pharmacology of cannabinoids is complex, with ligands capable of acting as agonists, antagonists, or allosteric modulators. nih.gov

Mineralocorticoid Receptor (MR): The mineralocorticoid receptor, a nuclear receptor involved in regulating sodium and water balance, is another target for N-cyclopentylpiperidine-3-carboxamide analogs. nih.govgoogle.com Non-steroidal dihydropyridine-based compounds, which can include carboxamide functionalities, have been developed as potent and selective MR antagonists. nih.gov These modulators can compete with the natural ligand aldosterone (B195564) and block the recruitment of coactivators to the MR. nih.govnih.gov

Ligand-Receptor/Enzyme Binding Interactions

Understanding how these compounds bind to their targets at a molecular level is crucial for rational drug design and optimization.

Cathepsin K: Molecular docking studies of the potent Cathepsin K inhibitor, H-9, revealed that it occupies the P1 and P2 pockets of the enzyme's active site. nih.gov The introduction of a benzylamine (B48309) group was a strategic modification to enhance interactions with the P3 pocket. nih.gov The binding of these inhibitors is characterized by the formation of several hydrogen bonds and hydrophobic interactions with key residues in the active site. nih.gov

Cathepsin K: The interaction between piperidine-3-carboxamide derivatives and Cathepsin K involves key residues within the active site that are crucial for ligand recognition and affinity. nih.gov These interactions are fundamental to the potent inhibitory activity observed. nih.gov

Signaling Pathway Modulation by N-cyclopentylpiperidine-3-carboxamide Derivatives

The binding of N-cyclopentylpiperidine-3-carboxamide derivatives to their respective targets initiates a cascade of intracellular events, leading to the modulation of various signaling pathways.

Cathepsin K Inhibition and Downstream Effects: The inhibitory action of compound H-9 on Cathepsin K in RANKL-induced RAW264.7 cells led to a downregulation of Cathepsin K expression, as confirmed by Western blot analysis. nih.gov This demonstrates a direct impact on the molecular machinery of bone-resorbing osteoclasts. nih.gov

Cannabinoid Receptor Signaling: Activation of cannabinoid receptors can trigger multiple signaling pathways. nih.gov For example, CB1 receptor activation can modulate neurotransmission, while CB2 receptor activation influences immune responses and inflammatory pathways. nih.gov The development of biased agonists, which selectively activate certain downstream pathways, is an area of active research to maximize therapeutic benefits while minimizing side effects. nih.gov

Mineralocorticoid Receptor Signaling: Ligand binding to the mineralocorticoid receptor, a ligand-dependent transcription factor, initiates its translocation to the nucleus where it modulates the transcription of target genes. nih.govnih.gov This genomic pathway is central to the physiological effects of aldosterone and the therapeutic action of MR modulators. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide
1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid
H-9 (piperidine-3-carboxamide derivative)
SNS-032
Compound 3 (benzothiazolyl piperidine-3-carboxamide derivative)
Compound 4c (benzothiazolyl piperidine-3-carboxamide derivative)
3,5-difluorobenzyl analogue (compound 17)

Computational Chemistry and in Silico Approaches in S N Cyclopentylpiperidine 3 Carboxamide Research

Molecular Modeling and Docking Simulations for Ligand-Target Complex Analysis

Molecular modeling and docking simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as an (S)-N-cyclopentylpiperidine-3-carboxamide derivative, and its biological target at an atomic level. nih.gov These methods are crucial for understanding the structural basis of a compound's activity and for designing molecules with improved binding affinity and selectivity. nih.gov

In the context of piperidine (B6355638) carboxamide derivatives, these simulations are frequently employed to investigate their potential as inhibitors for various protein targets, such as Anaplastic Lymphoma Kinase (ALK), a key protein in certain types of cancer. arabjchem.orgresearchgate.net By generating three-dimensional models of the target protein's active site and virtually placing the ligand within it, researchers can elucidate the most probable binding conformations. nih.govnih.gov

Molecular docking simulations are instrumental in predicting how a ligand like an this compound analog fits into the binding pocket of a target protein. researchgate.net These predictions reveal the specific orientation and conformation of the molecule, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-target complex. arabjchem.orgresearchgate.net For instance, docking studies on piperidine carboxamide derivatives targeting ALK have identified crucial interactions within the kinase domain. researchgate.net

The process involves scoring functions that estimate the binding affinity, often expressed as binding energy. A lower binding energy typically suggests a more stable and favorable interaction. nih.gov This information is vital for comparing different derivatives and prioritizing those with the highest predicted affinity for synthesis and biological testing. arabjchem.org Furthermore, a strong correlation between docking energies and experimentally determined inhibition constants (like Kd or IC50 values) validates the computational model, indicating its reliability for predicting the activity of new compounds. nih.gov

The this compound structure serves as a valuable scaffold for virtual screening and the design of focused chemical libraries. nih.govnih.gov Virtual screening involves the computational filtering of vast compound databases to identify molecules that are likely to bind to a specific target. nih.gov This approach allows researchers to efficiently explore a massive chemical space that would be impractical to test experimentally. nih.gov

Starting with the core piperidine-3-carboxamide scaffold, focused libraries of analogues with diverse substitutions can be generated and screened in silico. nih.gov This strategy was successfully used to identify N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in melanoma cells, demonstrating the power of this approach in finding compounds with novel biological activities. nih.gov The insights gained from initial hits are then used to refine the library design, leading to the identification of more potent compounds. nih.gov Structure-based virtual screening workflows, which combine molecular docking with more rigorous methods like binding free energy calculations, have proven effective in identifying novel inhibitors for challenging targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. arabjchem.orgnih.gov This powerful cheminformatics tool is widely applied to piperidine carboxamide derivatives to understand which structural features are critical for their therapeutic effects and to guide the rational design of new, more potent analogues. arabjchem.orgresearchgate.net

The primary goal of QSAR is to develop robust and predictive models. For piperidine carboxamide derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. arabjchem.orgresearchgate.netresearchgate.net These models generate a statistical equation that links the 3D properties of the molecules (such as steric and electrostatic fields) to their observed biological activity, for example, their inhibitory concentration (IC50) against a target like ALK. arabjchem.org

A successful QSAR model is characterized by strong statistical validation metrics. Key parameters include the cross-validated correlation coefficient (q²), which assesses the model's internal predictivity, and the conventional correlation coefficient (r²), which measures the goodness of fit. arabjchem.orgresearchgate.net For a series of piperidine carboxamide derivatives targeting ALK, a robust Topomer CoMFA model was developed with a q² of 0.597 and an r² of 0.939, indicating high predictive power. arabjchem.org Similarly, a 3D-QSAR study on piperazine-carboxamide FAAH inhibitors yielded a highly predictive CoMSIA model with a q² of 0.734 and an r² of 0.966. researchgate.net These validated models can then be used to accurately predict the activity of newly designed compounds before they are synthesized, saving significant time and resources. arabjchem.orgnih.gov

Table 1: Examples of Predictive QSAR Models for Piperidine Carboxamide Scaffolds This table is interactive. You can sort and filter the data.

Scaffold Class Target QSAR Method q² (Predictivity) r² (Goodness of Fit) Source
Piperidine Carboxamide ALK Topomer CoMFA 0.597 0.939 arabjchem.org

A key output of 3D-QSAR studies is the generation of contour maps. These maps visually represent the regions around the aligned molecules where specific physicochemical properties are predicted to either increase or decrease biological activity. researchgate.netnih.gov For instance, a CoMSIA contour map might show areas where bulky (steric) groups are favorable or where electropositive substituents would enhance potency. researchgate.net

This analysis of molecular descriptors (e.g., steric, electrostatic, hydrophobic) is crucial for elucidating the pharmacophore—the essential three-dimensional arrangement of features required for a molecule to exert its biological effect. nih.gov By interpreting these maps, medicinal chemists can understand the structure-activity relationship on a structural level and make informed decisions on how to modify the N-cyclopentylpiperidine-3-carboxamide scaffold to design more effective inhibitors. nih.govresearchgate.net

Advanced Computational Techniques in Drug Discovery for N-cyclopentylpiperidine-3-carboxamide Analogs

Beyond standard docking and QSAR, advanced computational techniques are increasingly being integrated into the discovery pipeline for N-cyclopentylpiperidine-3-carboxamide analogs to enhance the accuracy and scope of in silico predictions.

One such technique is the use of machine learning algorithms, particularly artificial neural networks (ANN). arabjchem.org ANNs can capture complex, non-linear relationships between a compound's structure and its activity, often providing a more accurate prediction than traditional QSAR models. arabjchem.org In a study on piperidine carboxamide ALK inhibitors, an ANN model was used to verify the accuracy of activity predictions generated by a 3D-QSAR model. arabjchem.org Other machine learning classifiers, trained on large datasets using various molecular fingerprints like PaDEL descriptors, have shown high accuracy in predicting the bioactivity of small molecules. nih.gov

Molecular dynamics (MD) simulations offer another layer of computational analysis. nih.gov While docking provides a static snapshot of the binding pose, MD simulations can predict the dynamic behavior of the ligand-protein complex over time. arabjchem.org This technique provides valuable insights into the stability of the predicted binding mode and the flexibility of the protein's active site, confirming that the compound can maintain a stable and favorable conformation, which is a key indicator of its potential therapeutic utility. arabjchem.orgnih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties Relevant to Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of drug discovery and medicinal chemistry, DFT calculations provide critical insights into the electronic properties of a molecule, which in turn govern its reactivity and interactions with biological targets. For a compound like this compound, understanding its electronic landscape is fundamental to predicting its behavior.

DFT studies on related piperidine-containing molecules have demonstrated the utility of this approach in elucidating structural and electronic features. For instance, calculations on piperidine-based analgesics have shown that the piperidine ring often adopts a stable chair conformation, a key structural feature that can influence binding to a receptor. semanticscholar.org The introduction of various substituents can have a minimal to significant effect on the electronic properties of the piperidine scaffold. semanticscholar.org

Key electronic properties that can be calculated using DFT and are relevant to the reactivity of this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about intramolecular charge transfer interactions and their stabilization energies, offering a deeper understanding of the electronic delocalization within the molecule. researchgate.net

While specific DFT data for this compound is not publicly available, the following table illustrates the type of data that would be generated from such a study on it or a closely related derivative. The values presented are hypothetical and for illustrative purposes.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Piperidine-3-Carboxamide Derivative

Electronic PropertyCalculated ValueSignificance for Reactivity
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.7 eVSuggests high chemical stability
Dipole Moment3.2 DReflects overall polarity of the molecule

This data would be instrumental in predicting how this compound might interact with a biological target and its general chemical stability.

Artificial Intelligence and Machine Learning in Lead Optimization and Design

For a lead compound like this compound, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as random forests and support vector machines, can be trained on datasets of similar compounds with known activities to build predictive QSAR models. patsnap.com These models can then predict the biological activity of novel, virtual analogs of this compound, prioritizing the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design entirely new molecules. preprints.org These models can be constrained to generate molecules that are similar to the lead compound but possess improved properties, effectively exploring the chemical space around the this compound scaffold.

ADMET Prediction: A significant challenge in drug development is ensuring that a compound has a suitable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). ML models can be trained to predict these properties, allowing for the early-stage filtering of compounds that are likely to fail in later development stages due to poor pharmacokinetics or toxicity. patsnap.com

The application of AI in lead optimization can be conceptualized in an iterative cycle. A generative model proposes new analogs of this compound. Predictive models then score these virtual compounds based on their likely activity and ADMET properties. The highest-scoring compounds are then synthesized and tested experimentally. The new experimental data is then used to retrain and improve the AI models, creating a closed loop of design, prediction, and validation that accelerates the discovery of an optimal drug candidate. youtube.com

The following table provides an illustrative example of how an AI/ML platform might present data for virtual analogs of this compound during a lead optimization campaign. The data is hypothetical.

Table 2: Illustrative AI-Generated Data for Virtual Analogs of this compound

Analog IDModificationPredicted Activity (IC50, nM)Predicted Solubility (mg/mL)Predicted Metabolic Stability (% remaining)
Cpd-001This compound5000.565
Cpd-002Add methyl to piperidine N3500.470
Cpd-003Replace cyclopentyl with cyclohexyl4500.360
Cpd-004Add fluoro to cyclopentyl ring2000.675

This data-driven approach allows medicinal chemists to focus their synthetic efforts on a smaller number of highly promising compounds, significantly enhancing the efficiency of the lead optimization process. sciencelink.net

Medicinal Chemistry Strategies for Optimization of N Cyclopentylpiperidine 3 Carboxamide Based Leads

Lead Optimization Methodologies Applied to Piperidine-3-carboxamide Scaffolds

Lead optimization is a critical phase in drug discovery that refines the structure of a promising hit compound to produce a clinical candidate with optimal potency, selectivity, and pharmacokinetic properties. For the piperidine-3-carboxamide scaffold, several established methodologies are employed. The piperidine (B6355638) heterocycle is a versatile building block, and its derivatives have been developed as CNS modulators, anticancer agents, and analgesics, among other uses. arizona.edu

Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) are powerful methods for identifying starting points for drug development.

The fragment-to-lead approach begins with identifying low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown or linked to produce more potent leads. acs.org A notable example involves the development of inhibitors for Cathepsin K (Cat K), a target for anti-osteoporosis agents. mdpi.comnih.gov Researchers identified a sulfonyl piperidine fragment, F-12, with an initial inhibitory concentration (IC₅₀) of 13.52 µM through virtual screening. mdpi.comnih.gov Molecular docking revealed that this fragment occupied specific pockets (P1 and P2) of the Cat K active site. nih.gov Using a fragment growth strategy, a benzylamine (B48309) group was added to the F-12 skeleton to improve interactions with an adjacent pocket (P3). mdpi.comnih.gov This led to the synthesis of a series of novel piperidine-3-carboxamide derivatives, with compound H-9 emerging as the most potent, exhibiting an IC₅₀ value of 0.08 µM—a significant enhancement in activity compared to the original fragment. mdpi.com

Table 1: Fragment-to-Lead Optimization of Cathepsin K Inhibitors A summary of the potency improvement from an initial fragment to an optimized lead compound.

Compound Description Target IC₅₀ (µM) Fold Improvement
F-12 Initial Fragment Hit Cathepsin K 13.52 -

| H-9 | Optimized Lead | Cathepsin K | 0.08 | ~169x |

The hit-to-lead approach involves optimizing "hit" compounds identified from screening large chemical libraries. In a campaign to discover new treatments for melanoma, a high-throughput and high-content screening of approximately 110,000 compounds identified an initial hit, compound 1 , which featured an N-arylpiperidine-3-carboxamide scaffold. nih.govnih.gov This hit induced a senescence-like phenotype in human melanoma cells and showed moderate antiproliferative activity (IC₅₀ = 0.88 µM). nih.gov A focused library of 45 analogues was then synthesized to explore the structure-activity relationship (SAR). This optimization effort led to the discovery of compound 54 , which demonstrated a remarkable improvement in antimelanoma activity, with an IC₅₀ of 0.03 µM. nih.gov

Table 2: Hit-to-Lead Optimization of N-Arylpiperidine-3-carboxamide Antimelanoma Agents A selection of compounds showing the structure-activity relationship from the initial hit to a potent analogue.

Compound B Ring Senescence EC₅₀ (µM) Antiproliferative IC₅₀ (µM)
1 (Hit) H Benzene (B151609) Thiazole (B1198619) 1.24 0.88
13 H Benzene Thiazole >20 8.0
39 H Benzene Thiophene (B33073) 0.61 0.35

| 54 (Lead) | H | Pyridine (B92270) | Pyrrole (B145914) | 0.04 | 0.03 |

Once a lead is identified, medicinal chemists employ various strategies to fine-tune its properties. Introducing chiral centers into the piperidine scaffold is a key strategy to enhance potency and selectivity by creating specific three-dimensional interactions with the target protein. thieme-connect.comthieme-connect.com

Potency Enhancement: The potency of piperidine-3-carboxamide derivatives can be significantly influenced by the nature and position of substituents. In the development of antimelanoma agents, replacing the benzene ring of the N-aryl group with a pyridine ring and substituting the thiazole group with other five-membered heterocycles like pyrrole or thiophene dramatically enhanced potency. nih.gov Specifically, the S-isomer with a pyridine ring and a pyrrole substituent (compound 54 ) was found to be the most potent in the series. nih.gov Similarly, for Cathepsin K inhibitors, the introduction of a benzylamine group was crucial for boosting inhibitory activity. nih.gov

Selectivity and Target Specificity: Achieving selectivity is critical to minimize off-target effects. The strategic placement of substituents on the piperidine ring can steer binding towards the intended target. In the development of fibrinolysis inhibitors, researchers discovered that while a lead compound was potent, it lacked selectivity. thieme-connect.com Introducing a methyl group at the 2-position of the piperidine ring decreased potency slightly but significantly increased selectivity over the GABAa receptor. thieme-connect.com Further optimization by replacing the methyl with a neopentyl group restored high potency while maintaining the desired selectivity. thieme-connect.com The introduction of chiral centers is often instrumental in improving selectivity, as the defined stereochemistry allows for a more precise fit into the target's binding site, reducing interactions with other proteins. thieme-connect.com

Addressing Challenges in Scaffold Optimization through Structural Simplification

While adding complexity can enhance potency, sometimes simplifying a molecular scaffold is a more effective strategy. nih.gov Structural simplification aims to reduce molecular complexity and remove unnecessary chiral centers while retaining the key pharmacophoric features essential for biological activity. nih.gov This can lead to compounds that are easier to synthesize and may have improved physicochemical properties.

In the context of the piperidine-3-carboxamide scaffold, studies have shown that the core structure is often essential. For instance, moving the carboxamide group from the 3-position to the 4-position of the piperidine ring resulted in a complete loss of antimelanoma activity. nih.gov Furthermore, replacing the six-membered piperidine ring with smaller five-membered (pyrrolidine) or four-membered (azetidine) rings led to a progressive decrease in activity, highlighting the importance of the piperidine scaffold itself for this particular target. nih.gov

However, simplification can be applied to other parts of the molecule. Inspired by the simplification of complex natural products, a strategy for piperidine-3-carboxamide leads could involve replacing complex aromatic or heterocyclic side chains with simpler ones that maintain key interactions. For example, replacing a complex imidazopyridine core with a simpler thiazole was shown in other contexts to improve ligand efficiency. nih.gov This principle suggests that if a piperidine-3-carboxamide lead possesses an overly complex side chain, it could be systematically simplified to its core components to identify the minimal structure required for activity, thereby creating a more efficient and developable lead.

Integration of Multi-Omic Data and Experimental Validation in Lead Optimization

Modern drug discovery increasingly integrates large-scale biological data ("multi-omics") with traditional medicinal chemistry to optimize lead compounds. While direct examples for "(S)-N-cyclopentylpiperidine-3-carboxamide" are not extensively documented, the principles are broadly applicable to the optimization of any piperidine-3-carboxamide-based lead.

Multi-Omic Integration:

Transcriptomics and Proteomics: For a lead compound with a desired cellular effect but an unknown mechanism, transcriptomic (gene expression) and proteomic (protein expression) analyses can help identify the molecular target and affected pathways. For the senescence-inducing piperidine-3-carboxamides, these techniques could elucidate the specific proteins and signaling cascades responsible for the antimelanoma effect, guiding further optimization. nih.gov

Metabolomics: This approach analyzes the profile of metabolites in a biological system. In lead optimization, it is crucial for understanding how a compound is metabolized. For example, identifying that a lead compound undergoes rapid glucuronidation (a common Phase II metabolic pathway) can prompt chemists to modify the structure to block that metabolic "soft spot," thereby improving its stability and bioavailability. youtube.com

Experimental Validation: Experimental validation remains the cornerstone of lead optimization. This includes a suite of assays to confirm the mechanism of action and pharmacological profile.

Cell-Based Assays: Whole-cell-based high-content screening (HCS) was used to identify the initial N-arylpiperidine-3-carboxamide hit by quantifying senescence-like changes in cell morphology. nih.govnih.gov Such phenotypic assays are invaluable for validating that structural modifications translate into the desired biological effect in a cellular context.

Biophysical and Biochemical Assays: Techniques like thermal shift assays can confirm direct binding of a compound to its target protein. youtube.com Enzymatic assays, such as those used to measure the inhibition of Cathepsin K, provide quantitative data (e.g., IC₅₀) on the potency of each new analogue, which is essential for guiding the SAR-driven optimization cycle. mdpi.com

By combining these advanced biological insights with iterative chemical synthesis and validation, the lead optimization process for piperidine-3-carboxamide scaffolds can be made more efficient and rational, increasing the likelihood of developing a successful drug candidate.

Q & A

Q. What synthetic strategies are recommended to optimize the enantiomeric purity of (S)-N-cyclopentylpiperidine-3-carboxamide?

  • Methodological Answer: Enantiomeric purity can be achieved using chiral catalysts (e.g., BINOL-derived catalysts) in asymmetric synthesis or kinetic resolution. Reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of cyclopentylamine to piperidine precursors should be systematically optimized. Post-synthesis, chiral HPLC with amylose- or cellulose-based columns is critical for purity assessment . For intermediates, consider phosgene-free carboxamide formation via coupling reagents (e.g., EDC/HOBt) to reduce side products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer:
  • NMR (1H/13C): Confirm stereochemistry and cyclopentyl/piperidine ring conformations. Key signals include the carboxamide NH (~6.5–7.5 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm) .
  • LC-MS/MS: Verify molecular ion peaks ([M+H]+) and fragmentation patterns for structural validation.
  • Chiral HPLC: Use Daicel Chiralpak® columns (e.g., AD-H or AS-H) with hexane:isopropanol gradients to resolve enantiomers .

Q. How should researchers design initial biological screens for this compound?

  • Methodological Answer: Prioritize target-based assays (e.g., enzyme inhibition) and phenotypic screens (e.g., antiproliferative effects in cancer cell lines). For enzyme studies, use fluorogenic substrates (e.g., Renin or viral protease substrates) to quantify IC50 values. Include positive controls (e.g., Aliskiren for Renin) and validate hits via dose-response curves (3–5 replicates) .

Advanced Research Questions

Q. How does the (S)-enantiomer of N-cyclopentylpiperidine-3-carboxamide exhibit distinct biological activity compared to its (R)-counterpart?

  • Methodological Answer: Enantiomer-specific activity can be evaluated using:
  • Molecular Dynamics (MD) Simulations: Compare binding modes of (S) and (R) forms with target proteins (e.g., GPCRs or kinases). Key metrics include binding free energy (ΔG) and hydrogen-bonding interactions with catalytic residues .
  • In Vitro Assays: Test enantiomers in parallel for IC50 shifts. For example, (S)-enantiomers of piperidine carboxamides show 5–10x higher affinity for neurotransmitter receptors due to optimal steric complementarity .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer:
  • Orthogonal Assays: Validate primary hits using biophysical techniques (e.g., SPR for binding kinetics or ITC for thermodynamic profiling).
  • Off-Target Screening: Use panels like Eurofins’ SafetyScreen44 to rule out nonspecific interactions.
  • Structural Analog Comparison: Benchmark against N-(3-chlorophenyl)piperidine-4-carboxamide (PubChem CID: 6464686), which shares a similar scaffold but differs in substituent effects .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved potency?

  • Methodological Answer:
  • Scaffold Modifications: Introduce electron-withdrawing groups (e.g., -CF3) at the cyclopentyl ring to enhance metabolic stability.
  • Pharmacophore Mapping: Identify critical H-bond donors/acceptors using Schrödinger’s Phase or MOE.
  • In Silico ADMET: Predict bioavailability (e.g., QikProp) and prioritize analogs with LogP < 3 and PSA < 90 Ų .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.